1-(1-Benzofuran-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
Description
1-(1-Benzofuran-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a benzofuran-based compound featuring a triphenylphosphoranylidene (P=C) moiety. This structure combines the aromatic benzofuran system, known for its bioactivity in medicinal chemistry , with a ylide-like phosphoranylidene group, which imparts unique electronic and reactive properties. The compound’s synthesis typically involves functionalization of 1-(1-benzofuran-2-yl)ethanone intermediates, as seen in analogous benzofuran derivatives . Its structural duality makes it a candidate for applications in catalysis, organic synthesis, and bioactive molecule development.
Properties
CAS No. |
23489-30-7 |
|---|---|
Molecular Formula |
C28H21O2P |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C28H21O2P/c29-26(28-20-22-12-10-11-19-27(22)30-28)21-31(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-21H |
InChI Key |
ZNDWFGMSRDNHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the construction of the benzofuran ring followed by the introduction of the triphenylphosphoranylidene group. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through a free radical cyclization cascade, which is an efficient method for synthesizing complex polycyclic benzofuran compounds.
Introduction of the Triphenylphosphoranylidene Group: This step involves the reaction of the benzofuran derivative with triphenylphosphine under specific conditions to form the desired product.
Chemical Reactions Analysis
1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects . The triphenylphosphoranylidene group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethan-1-one
- Structure : Replaces the phosphoranylidene group with a sulfonyl substituent.
- Properties : Exhibits strong hydrogen-bonding interactions (C–H···O) in the crystal lattice, leading to a layered packing arrangement .
- Synthesis : Prepared via sulfonation reactions, contrasting with the Wittig or ylide-based routes used for phosphoranylidene analogs.
1-(1-Benzofuran-2-yl)-2-(methylsulfanyl)ethan-1-one
- Structure : Contains a methylsulfanyl (-SMe) group instead of the phosphoranylidene moiety.
- Properties: Lower molecular weight (206.26 g/mol vs. ~434.4 g/mol for the target compound) and altered solubility due to the non-polar thioether group .
1-(1-Benzofuran-2-yl)-2-bromoethan-1-one
- Structure : Bromine substituent at the acetyl position.
- Applications : Serves as a precursor for nucleophilic substitution reactions, unlike the phosphoranylidene derivative, which participates in cycloaddition or ylide-mediated transformations .
Table 1: Physical Properties of Benzofuran-Based Ethanones
Phosphoranylidene-Containing Analogs
Benzoylmethylenetriphenylphosphorane (CAS 859-65-4)
1-Triphenylphosphoranylidene-2-propanone
Table 2: Reactivity Comparison of Phosphoranylidene Derivatives
Antimicrobial Activity
- Target Compound: Limited direct data, but benzofuran derivatives like oxime ethers show notable antimicrobial activity (e.g., MIC values < 50 µg/mL against S. aureus) .
Antiproliferative Effects
- 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic Acids: Demonstrated antiproliferative activity against cancer cell lines (IC₅₀ ~10–20 µM) , highlighting the benzofuran scaffold’s medicinal relevance.
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